molecular formula C16H23NO B12390211 R (-) Tolperisone-d10

R (-) Tolperisone-d10

货号: B12390211
分子量: 255.42 g/mol
InChI 键: FSKFPVLPFLJRQB-DGKXZFAVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

R (-) 托尔佩里松-d10 的合成涉及将氘原子掺入 R (-) 托尔佩里松的分子结构中。这可以通过各种化学反应来实现,这些反应将氢原子替换为氘。 具体的合成路线和反应条件可能会有所不同,但通常涉及使用氘化试剂和催化剂来促进氢与氘的交换 .

工业生产方法

R (-) 托尔佩里松-d10 的工业生产遵循与实验室合成相同的原理,但规模更大。该过程涉及使用专用设备和技术,以确保将氘高效且一致地掺入化合物中。 实施质量控制措施以确保最终产品的纯度和稳定性 .

化学反应分析

反应类型

R (-) 托尔佩里松-d10 可以进行各种化学反应,包括:

    氧化: 化合物可以在特定条件下被氧化,形成相应的氧化产物。

    还原: 还原反应可以将化合物转化为其还原形式。

    取代: 取代反应可以将分子内的特定官能团替换为其他基团。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种催化剂,以促进取代反应。 反应条件,如温度、压力和溶剂,经过优化以实现所需的转化.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₃D₁₀NO
  • Molecular Weight : 255.42 g/mol
  • CAS Number : 2514950-90-2

The deuteration process alters the physical and chemical properties of tolperisone, which may enhance its therapeutic efficacy and safety profile.

Pharmacokinetics

Research indicates that deuterated compounds can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. A study by Russak et al. (2019) suggests that deuterium substitution may lead to changes in absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals . This alteration can potentially improve the drug's bioavailability and reduce side effects.

Toxicological Studies

Tolperisone has been associated with acute toxicity in overdose situations, particularly affecting the central nervous system. A comprehensive observational study highlighted severe neurological symptoms in cases of tolperisone overdose, underscoring the need for careful evaluation of its safety profile . The deuterated form may provide insights into the mechanisms of toxicity and help in developing safer muscle relaxants.

Muscle Relaxation

Tolperisone is primarily used for treating muscle spasms and hypertonia. Clinical trials have demonstrated its efficacy in managing spasticity due to neurological conditions such as multiple sclerosis and cerebral palsy . The deuterated version may enhance these therapeutic effects while minimizing adverse reactions.

Cosmetic Formulations

There is emerging interest in using tolperisone derivatives in cosmetic formulations due to their potential soothing properties on muscle tension and skin relaxation. Research into topical applications could lead to innovative products aimed at reducing muscle strain and enhancing skin comfort .

Case Studies

Study TitleFindingsImplications
Acute Toxicity Profile of TolperisoneDocumented severe neurological symptoms following overdose; rapid onset of symptoms noted.Highlights the importance of monitoring dosage and potential risks associated with tolperisone use .
Efficacy of Tolperisone in Spastic HypertoniaDemonstrated significant improvement in muscle relaxation compared to placebo in clinical settings.Supports continued use in treating spasticity with potential for improved formulations using this compound .
Pharmacokinetic Variability in Deuterated CompoundsSuggests that deuteration can lead to altered metabolic pathways, impacting drug efficacy.Opens avenues for developing more effective muscle relaxants with better safety profiles .

相似化合物的比较

生物活性

R (-) Tolperisone-d10 is a deuterated form of tolperisone, a centrally acting muscle relaxant known for its analgesic properties. This compound has gained attention in pharmacological research due to its unique isotopic labeling, which allows for enhanced tracking and quantification in biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound functions primarily as a muscle relaxant by inhibiting voltage-gated sodium channels. It exhibits an IC50 value of 198 µM for the inhibition of peak sodium currents in dorsal root ganglion (DRG) neurons in vitro . This mechanism leads to the attenuation of monosynaptic, disynaptic, and polysynaptic reflex responses to dorsal root stimulation, making it effective in managing spasticity associated with neurological disorders .

In animal studies, tolperisone has demonstrated a significant reduction in reflex activity, indicating its central nervous system (CNS) effects. For instance, it was shown to inhibit polysynaptic reflexes while having minimal impact on dorsal root potentials, suggesting a selective depressant effect on spinal cord activity .

Clinical Efficacy

Clinical studies have confirmed the efficacy of tolperisone in treating spastic hypertonia following neurological events such as stroke. A randomized, double-blind study involving 120 patients indicated that tolperisone significantly reduced spasticity as measured by the Ashworth Scale. Patients receiving tolperisone exhibited a mean reduction of 1.03 points compared to 0.47 points in the placebo group (P < 0.0001) . The treatment was well-tolerated, with adverse events occurring less frequently than in the placebo group.

Case Studies

  • Post-Stroke Spasticity : In one notable study, patients with post-stroke spasticity were treated with varying doses of tolperisone over 12 weeks. Results showed that 78.3% of patients on tolperisone experienced a reduction of at least one point on the Ashworth Scale compared to 45% in the placebo group . This highlights tolperisone's potential as a first-line treatment for spasticity.
  • Animal Models : Research involving rats demonstrated that tolperisone could effectively reduce muscle tension and improve motor function following spinal cord injury models. This suggests its utility beyond just human applications and into broader therapeutic contexts .

Comparative Analysis

The following table summarizes key findings related to the biological activity and clinical efficacy of this compound compared to traditional tolperisone:

Parameter This compound Traditional Tolperisone
Mechanism of Action Sodium channel inhibitionSodium channel inhibition
IC50 Value 198 µMSimilar
Efficacy in Spasticity Significant reductionSignificant reduction
Patient Tolerance HighHigh
Adverse Effects MildMild

属性

分子式

C16H23NO

分子量

255.42 g/mol

IUPAC 名称

(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2

InChI 键

FSKFPVLPFLJRQB-DGKXZFAVSA-N

手性 SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H]

规范 SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。